10-Pentyl-10H-phenothiazine

Description

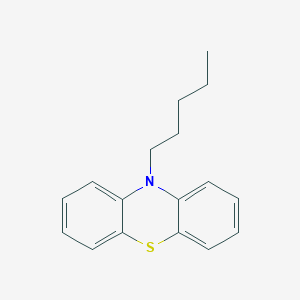

Structure

2D Structure

3D Structure

Properties

CAS No. |

405298-95-5 |

|---|---|

Molecular Formula |

C17H19NS |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

10-pentylphenothiazine |

InChI |

InChI=1S/C17H19NS/c1-2-3-8-13-18-14-9-4-6-11-16(14)19-17-12-7-5-10-15(17)18/h4-7,9-12H,2-3,8,13H2,1H3 |

InChI Key |

IYGQPCPOLJTIGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 10 Pentyl 10h Phenothiazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon skeletons.

¹H-NMR: The proton NMR spectrum of 10-Pentyl-10H-phenothiazine displays characteristic signals corresponding to the pentyl chain and the aromatic phenothiazine (B1677639) core. The terminal methyl group (CH₃) of the pentyl chain typically appears as a triplet, while the methylene (B1212753) groups (CH₂) adjacent to the nitrogen atom and along the chain present as multiplets. The aromatic protons of the phenothiazine ring system exhibit complex multiplets in the downfield region of the spectrum. For a related compound, 10-Pentyl-2-(methylthio)-10H-phenothiazine, the ¹H-NMR spectrum in chloroform-d (B32938) showed a triplet for the methyl group at 0.96 ppm, multiplets for the pentyl methylene groups at 1.45 ppm and 1.77 ppm, and a triplet for the methylene group attached to the nitrogen at 3.94 ppm. rsc.org The aromatic protons appeared as a multiplet between 6.82 and 7.26 ppm. rsc.org

¹³C-NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aliphatic carbons of the pentyl group resonate in the upfield region, while the aromatic carbons of the phenothiazine core appear in the downfield region. In a similar phenothiazine derivative, the carbon signals for the aromatic rings were observed in the range of 115-144 ppm. rsc.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra establish correlations between coupled protons, helping to trace the connectivity within the pentyl chain and the aromatic rings. HSQC spectra correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Phenothiazine Derivatives

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pentyl-CH₃ | ~0.9 | ~14 |

| Pentyl-CH₂ | ~1.3-1.8 | ~22-31 |

| N-CH₂ | ~3.9 | ~47 |

| Aromatic-CH | ~6.8-7.3 | ~115-128 |

| Aromatic-C (quaternary) | - | ~140-145 |

Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a unique "fingerprint" that is sensitive to its structure and bonding.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. The C-H stretching vibrations of the pentyl group and the aromatic rings are observed in the 2800-3100 cm⁻¹ region. The C-C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ range. The C-N stretching vibration associated with the attachment of the pentyl group to the phenothiazine nitrogen is also a characteristic feature. Additionally, C-S stretching vibrations can be identified in the fingerprint region. For related phenothiazine compounds, characteristic infrared bands have been well-documented. umich.edu

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. umich.edu The spectra of phenothiazine derivatives show prominent bands corresponding to ring-stretching modes. umich.edu For unsubstituted phenothiazine, a pair of ring modes occurs at 1570 and 1605 cm⁻¹. umich.edu The C-S stretching vibrations are also observable in the Raman spectrum. Surface-Enhanced Raman Spectroscopy (SERS) has been used to study phenothiazine derivatives, demonstrating enhancement of the Raman signals when the molecule is adsorbed on a metal surface. researchgate.net

Table 2: Key Vibrational Bands for Phenothiazine Derivatives

| Vibrational Mode | **FTIR (cm⁻¹) ** | **Raman (cm⁻¹) ** |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 | 1570, 1605 |

| C-N Stretch | ~1250-1350 | - |

| C-S Stretch | ~600-800 | ~600-800 |

Note: The wavenumbers are approximate and can be influenced by the molecular environment and substitution.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for N-alkylated phenothiazines involve cleavage of the alkyl chain. For instance, the loss of a butyl radical (C₄H₉•) is a common fragmentation for N-pentyl derivatives, leading to a prominent fragment ion. In a study of a related compound, 10-Pentyl-2-(methylthio)-10H-phenothiazine, the molecular ion peak [M+] was observed at m/z 315.09, which is consistent with its calculated mass. rsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound in solution typically exhibits characteristic absorption bands in the ultraviolet and visible regions. Phenothiazine derivatives generally show two main absorption bands corresponding to n-π* and π-π* transitions. nih.gov The positions and intensities of these bands are influenced by the N-substituent and any other groups on the phenothiazine ring. For example, the radical cation of 10-phenyl-10H-phenothiazine shows absorption peaks at 515, 700, 770, and 865 nm. researchgate.net The absorption spectrum of the N-n-pentyl-10H-phenothiazine radical cation shows a strong band at approximately 513 nm in dichloromethane. nih.gov

Fluorescence Spectroscopy: Upon excitation with UV or visible light, this compound can exhibit fluorescence. The emission spectrum provides information about the energy of the lowest excited singlet state. The fluorescence properties, including the quantum yield and lifetime, are sensitive to the solvent polarity and the nature of the substituents on the phenothiazine core. The fluorescence emission of phenothiazine derivatives can be quenched or enhanced by the presence of certain analytes, making them useful as fluorescent sensors. researchgate.net

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals. The radical cation of this compound can be generated through chemical or electrochemical oxidation.

The EPR spectrum of the this compound radical cation provides information about the distribution of the unpaired electron spin density within the molecule. The g-factor and hyperfine coupling constants are key parameters obtained from the EPR spectrum. The hyperfine couplings arise from the interaction of the unpaired electron with magnetic nuclei, primarily ¹H and ¹⁴N, and their analysis can map the spin distribution across the phenothiazine framework. Studies on the radical cation of 10-methylphenothiazine (B72558) have shown that the EPR signal intensity can be influenced by the presence of oxygen. researchgate.net The associated structures of phenothiazine radical cations in the solid state, such as the formation of π-dimers, can also be investigated using EPR spectroscopy. oup.com

Electrochemical Behavior and Redox Chemistry of 10 Pentyl 10h Phenothiazine Derivatives

Cyclic Voltammetry Analysis of Oxidation Processes and Redox Potentials

Cyclic voltammetry (CV) is a key technique for investigating the electrochemical behavior of phenothiazine (B1677639) derivatives. These compounds typically exhibit low oxidation potentials and undergo reversible or quasi-reversible one-electron oxidation processes to form stable, deeply colored radical cations. researchgate.netrsc.orgubbcluj.ro

The unsubstituted phenothiazine (PTZ) core shows a reversible one-electron oxidation wave. rsc.org For instance, in one study, PTZ exhibited a half-wave potential (E₁/₂) of 0.16 V (vs. Fc/Fc⁺). rsc.org The introduction of an alkyl group at the N-10 position, as in 10-pentyl-10H-phenothiazine, generally lowers the redox potential compared to the unsubstituted parent compound, highlighting the electron-donating nature of the alkyl substituent. researchgate.net However, studies on a series of N-alkyl-phenothiazines indicate that the length of the alkyl chain itself does not have a strong effect on the redox potential. researchgate.net

The oxidation potential is sensitive to the solvent and the supporting electrolyte used in the CV measurement. For example, the electrochemical behavior of 10H-phenothiazine-1-carboxylic acid showed that the first monoelectronic oxidation step occurs at around 0.25 V, with the potential being slightly modulated by the solvent (acetonitrile, dimethyl sulfoxide (B87167), or chloroform). researchgate.net Some phenothiazine derivatives can undergo a second oxidation at higher potentials, which may or may not be reversible. rsc.orgumich.edu For example, a phenothiazine derivative appended with a diaminocyclopropenium (DAC) substituent undergoes two single-electron oxidations at 0.70 V and ~1.40 V vs Fc/Fc+. umich.edu

Below is a table summarizing the redox potentials of various phenothiazine derivatives as determined by cyclic voltammetry.

| Compound | First Oxidation Potential (E₁/₂) (V vs. Fc/Fc⁺) | Second Oxidation Potential (E₁/₂) (V vs. Fc/Fc⁺) | Reference |

|---|---|---|---|

| Phenothiazine (PTZ) | 0.16 | - | rsc.org |

| N-Ethyl Phenothiazine | ~0.3 | Unstable | umich.educhemrxiv.org |

| 3-iPr-DAC-Phenothiazine | 0.70 | ~1.40 | umich.edu |

| 3-nPr-DAC-Phenothiazine | 0.72 | 1.30 | umich.edu |

| Extended Phenothiazine (3) | 0.27 | 0.96 | rsc.org |

| Extended Phenothiazine (4) | 0.31 | 0.93 | rsc.org |

Mechanisms of Electron Transfer and Radical Cation Formation (e.g., this compound-10-radical cation)

The fundamental electrochemical process for phenothiazines is a single-electron transfer (SET) from the electron-rich heterocyclic system to the electrode, generating a stable radical cation. researchgate.netdiva-portal.org This process can be represented as:

PTZ - e⁻ ⇌ [PTZ]•⁺

For this compound, this involves the removal of an electron to form the this compound-10-radical cation. jst.go.jp The stability of this radical cation is a key feature of phenothiazine chemistry, attributed to the delocalization of the unpaired electron and the positive charge across the tricyclic aromatic system. researchgate.netrsc.org The formation of this stable radical cation is often visually apparent by a distinct color change in the solution. ubbcluj.ro

The this compound radical cation can be synthesized chemically, for instance, by oxidizing the neutral molecule with silver bis(trifluoromethanesulfonyl)imide in dichloromethane, yielding deep green crystals of the radical cation salt. nih.gov

Further research has shown that the phenothiazine radical cation itself is photoactive. Upon absorption of visible or near-infrared light, it can be promoted to excited doublet states (D₁, Dₙ). acs.orgnih.gov These excited radical cations are extremely powerful oxidizing agents, or "super-photooxidants," with excited-state potentials exceeding +2.1 V vs SCE. acs.orgnih.gov This allows them to drive energy-demanding oxidation reactions through ultrafast hole transfer to suitable acceptor molecules. acs.orgnih.gov The decay pathway involves rapid relaxation through these excited states back to the ground-state radical cation. acs.org

Influence of N-Alkyl Substituents and Core Modifications on Redox Characteristics

The redox characteristics of phenothiazines can be precisely tuned through chemical modifications at the nitrogen atom (N-10) and on the aromatic rings (the "core"). chemrxiv.orgdigitellinc.com

N-Alkyl Substituents: The introduction of an alkyl group, such as a pentyl group, at the N-10 position generally increases the electron-donating character of the molecule compared to the N-H parent compound. This leads to a decrease in the oxidation potential. researchgate.net However, studies comparing different N-alkyl chains (e.g., methyl vs. hexyl) have shown that the length of the alkyl chain itself does not significantly alter the redox potential. researchgate.netubbcluj.ro This suggests that the primary electronic effect comes from the presence of the alkyl group rather than its size. For instance, the oxidation potentials for N-hexyl phenothiazine (728 mV) and N-methyl phenothiazine (764 mV) are quite similar, and both are lower than would be expected without the potent donor effect of the N-substituent. ubbcluj.ro

Core Modifications: Modifying the phenothiazine core with electron-withdrawing or electron-donating groups has a pronounced effect on the redox potentials.

Electron-withdrawing groups (EWGs), such as chlorine, nitro (NO₂), or fluorine atoms, stabilize the molecular orbitals of the neutral molecule. mdpi.comuky.edu This makes the compound more difficult to oxidize, resulting in a positive shift (increase) in the oxidation potential. mdpi.com For example, adding a chlorine atom to the phenothiazine core increases the oxidation potential compared to the unsubstituted PTZ. mdpi.com A perfluorinated N-ethyl-phenothiazine derivative was found to oxidize at a very high potential of 4.3 V vs. Li⁺/Li⁰. uky.edu

Electron-donating groups (EDGs), such as thioether or alkoxy groups, have the opposite effect. chemrxiv.orgnih.gov They increase the electron density on the phenothiazine ring system, making it easier to oxidize and thus shifting the oxidation potential to lower values. nih.gov

The position of the substituent also matters. Modifications at the 3 and 7 positions are common and effective in tuning the electrochemical properties. chemrxiv.orgresearchgate.net

| Compound/Modification | Effect on Oxidation Potential | Example Potential (V vs. reference) | Reference |

|---|---|---|---|

| N-Alkylation (general) | Decreases potential | N-ethyl-PTZ: ~0.3 vs Fc/Fc⁺ | chemrxiv.org |

| Core Modification (Chlorine EWG) | Increases potential | CPZ (chlorinated): 0.931 vs DmFc⁰/⁺ | mdpi.com |

| Core Modification (4-NO₂ EWG) | Increases potential | 0.89 vs SCE | nih.gov |

| Core Modification (Thioether EDG) | Decreases potential | 0.71 vs SCE | nih.gov |

| Core Modification (3,7-alkoxy EDG) | Decreases potential | N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine: 0.65 vs Fc/Fc⁺ | chemrxiv.org |

Electrochemical Impedance Spectroscopy for Charge Transfer Kinetics

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the kinetics of electrochemical processes at the electrode-electrolyte interface. scispace.com By applying a small amplitude AC voltage and measuring the current response over a range of frequencies, EIS can deconstruct the various contributions to the cell's impedance, such as solution resistance, double-layer capacitance, and charge transfer resistance. scispace.com

In the context of phenothiazine derivatives, EIS has been employed to analyze the performance of devices like dye-sensitized solar cells (DSSCs) where these molecules act as sensitizers. psu.eduresearchgate.net In such systems, the charge transfer kinetics are crucial for efficient device operation. EIS measurements can provide valuable information on parameters like the charge transfer resistance (Rct) at the electrode/dye/electrolyte interface and the electron lifetime. psu.eduresearchgate.net

For instance, in DSSCs using phenothiazine-based dyes, EIS analysis revealed that co-adsorption of chenodeoxycholic acid (CDCA) improved the electron lifetime, which accounted for a significant enhancement in the open-circuit voltage (Voc) of the cell. researchgate.net The charge transfer resistance is related to the rate of the redox reaction; a smaller Rct implies faster charge transfer kinetics. scispace.com While specific EIS studies focusing solely on the charge transfer kinetics of this compound are not prominently detailed in the provided search results, the application of EIS to very similar phenothiazine-based systems demonstrates its utility in quantifying the kinetic aspects of their redox chemistry. psu.eduresearchgate.netucalgary.ca

Computational and Theoretical Investigations of 10 Pentyl 10h Phenothiazine Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Optical Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum-chemical techniques used to investigate the electronic and optical properties of phenothiazine (B1677639) derivatives. nih.goveurjchem.com These methods provide a detailed understanding of how the introduction of different substituents, such as the pentyl group at the N-10 position, influences the molecule's behavior. nih.gov

DFT calculations are employed to optimize the ground-state geometry of 10-Pentyl-10H-phenothiazine, revealing a characteristic non-planar, butterfly-like conformation of the phenothiazine core. nih.gov This structural feature is crucial as it helps prevent the close intermolecular interactions that can lead to aggregation or excimer formation, which is often detrimental to the performance of organic electronic materials. nih.gov

TD-DFT calculations are then used to predict the electronic absorption spectra. eurjchem.comemerald.comnih.gov These calculations help assign the observed absorption bands to specific electronic transitions within the molecule. For instance, in related N-alkylated phenothiazines, the absorption spectra are characterized by intramolecular charge transfer (ICT) bands. acs.org The lowest energy absorption bands typically correspond to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net Studies on similar donor-acceptor molecules based on 10-hexyl-10H-phenothiazine have shown that both experimental and theoretical UV-Vis absorption data are in good agreement. emerald.comresearchgate.net

The nature of the substituent on the phenothiazine nitrogen significantly impacts the electronic properties. The electron-donating character of the alkyl group, like pentyl, influences the energy levels of the frontier molecular orbitals, which in turn affects the optical and charge-transport properties of the material. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Band Gaps

The analysis of frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is critical for understanding the chemical reactivity and electronic properties of this compound. researchgate.netcrimsonpublishers.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter that indicates the molecule's stability and its potential for intramolecular charge transfer (ICT). researchgate.netscience.gov

DFT calculations are the primary tool for determining the energies of these orbitals. researchgate.netcrimsonpublishers.com In phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system, which includes the sulfur and nitrogen atoms. ajchem-a.com This localization confirms the electron-donating nature of the phenothiazine moiety. emerald.com The LUMO's distribution, on the other hand, can vary depending on the other substituents present in the molecule.

The introduction of an alkyl group, such as a pentyl chain, at the nitrogen atom tends to raise the HOMO energy level. nih.gov This elevation of the HOMO energy, in comparison to the unsubstituted phenothiazine, leads to a decrease in the ionization potential, which can improve the hole-injection and transport capabilities of the material in electronic devices. nih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. researchgate.net For instance, studies on related 10-alkyl-phenothiazine derivatives have reported calculated energy gaps that explain the charge transport characteristics within the molecules. samipubco.com The energy gap is a crucial factor in determining the color and efficiency of organic light-emitting diodes (OLEDs) and the performance of organic solar cells. arxiv.org

Table 1: Representative Frontier Molecular Orbital Data for Phenothiazine Derivatives

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Reference |

| 10-Acetyl-10H-phenothiazine 5-oxide | - | - | - | DFT/B3LYP/6-311++G(d,p) | nepjol.inforesearchgate.net |

| 10-Hexyl-3-(1-hexyl-4,5-diphenyl-1H-imidazol-2-yl)-10H-phenothiazine | -0.7992 | -4.8195 | 4.0203 | DFT | researchgate.net |

| Phenothiazine-fluorene copolymer (PFPTZ) | ~-4.9 | ~-1.5 | ~3.4 | DFT | nih.gov |

| Generic Phenothiazine Derivative | - | - | 3.07 | B3LYP/6311++G(d,p) | samipubco.com |

| Generic Phenothiazine Derivative | - | - | 3.66 | B3LYP/6311++G(d,p) | samipubco.com |

Note: The data presented are for structurally related compounds, as specific values for this compound were not available in the searched literature. The values illustrate the typical range and methodology used in such analyses.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational dynamics and intermolecular interactions of molecules like this compound over time. mun.camanchester.ac.uk These simulations provide insights into the flexibility of the molecule, particularly the movement of the pentyl chain and the characteristic "butterfly" motion of the phenothiazine ring system. rsc.org

MD simulations can be used to explore the conformational landscape of the molecule, identifying the most probable and low-energy conformations. mun.ca This is particularly important for drug design, as the conformation of a molecule can significantly affect its binding to a biological target. mun.camanchester.ac.uk For phenothiazine derivatives, MD simulations can help understand how the molecule behaves in different environments, such as in solution or when interacting with a cell membrane. rsc.org The strong affinity of phenothiazines for the lipid bilayers of cell membranes is a key aspect of their biological activity. rsc.org

Furthermore, MD simulations can shed light on intermolecular interactions, such as π-π stacking, which can occur between the aromatic rings of adjacent phenothiazine molecules. nih.govmdpi.com The non-planar nature of the phenothiazine core, however, tends to hinder strong π-π stacking, which can be advantageous in preventing aggregation in materials applications. nih.gov By simulating the behavior of multiple molecules, MD can predict how this compound might self-assemble or interact with other components in a mixture. nih.gov

In the context of drug development, MD simulations are often used in conjunction with molecular docking to refine the predicted binding poses of a ligand in a protein's active site. nih.govnih.gov These simulations can provide a more dynamic picture of the ligand-receptor complex, assessing its stability and the persistence of key interactions over time. nih.gov

Quantum Chemical Descriptors for Reactivity and Energetic Pathways

Quantum chemical descriptors derived from DFT calculations provide a quantitative framework for understanding the reactivity and stability of this compound. researchgate.netcrimsonpublishers.com These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and are used to predict the molecule's behavior in chemical reactions. crimsonpublishers.com

Key reactivity descriptors include:

Ionization Potential (I): Related to the energy of the HOMO, it measures the energy required to remove an electron. A lower ionization potential, as is common for electron-rich phenothiazines, indicates a greater propensity to act as an electron donor. nih.govresearchgate.net

Electron Affinity (A): Related to the energy of the LUMO, it measures the energy released when an electron is added.

Electronegativity (χ): Represents the molecule's ability to attract electrons. crimsonpublishers.com

Chemical Hardness (η): Is a measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. crimsonpublishers.com

Softness (S): The reciprocal of hardness, it indicates the molecule's capacity for chemical reactions. researchgate.net

Electrophilicity Index (ω): This index quantifies the molecule's ability to act as an electrophile. researchgate.netsamipubco.com

By analyzing these descriptors, researchers can predict the most likely sites for electrophilic or nucleophilic attack on the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which shows the charge distribution across the molecule's surface. researchgate.net The MEP map can identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). researchgate.net

These computational tools are also employed to investigate energetic pathways of reactions involving phenothiazine derivatives, such as their antioxidant mechanisms. For example, studies have explored the reaction mechanisms of phenothiazine with free radicals, evaluating pathways like single electron transfer (SET) and hydrogen atom transfer (HAT) to elucidate their antioxidant activity. rsc.org

Table 2: Calculated Quantum Chemical Descriptors for a Related Phenothiazine Derivative

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 0.7992 |

| Electron Affinity (A) | -ELUMO | 4.8195 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0203 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.80935 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.01015 |

| Softness (S) | 1/(2η) | 0.2487 |

Note: Data is for 10-hexyl-3-(1-hexyl-4,5-diphenyl-1H-imidazol-2-yl)-10H-phenothiazine as a representative example. researchgate.net The values are derived from the reported HOMO and LUMO energies.

Molecular Docking Simulations in Mechanistic and Binding Site Predictions

Molecular docking is a computational technique widely used to predict the preferred binding orientation of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein or enzyme). samipubco.comresearchgate.net This method is instrumental in drug discovery and for understanding the potential biological targets of phenothiazine derivatives. nih.govresearchgate.net

The process involves placing the ligand into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. mdpi.com Lower binding energy scores generally indicate a more stable ligand-receptor complex and a higher predicted affinity. researchgate.netnih.gov

Studies on various phenothiazine derivatives have demonstrated their potential to interact with a range of biological targets. For example, docking simulations have been performed to investigate their inhibitory potential against:

Cancer-related proteins: Such as human phosphoinositide 3-kinase (PI3K-gamma), epidermal growth factor receptor (EGFR), and microtubule affinity regulating kinase (MARK4). researchgate.netrsc.org

Enzymes implicated in neurodegenerative diseases: Like acetylcholinesterase (AChE), a target in Alzheimer's disease. nih.gov

Bacterial proteins: To explore their antimicrobial activity. nih.gov

These simulations not only predict binding affinity but also reveal the specific interactions that stabilize the complex. samipubco.com This includes identifying key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the phenothiazine ligand. nih.govmdpi.com For instance, docking studies of imidazole-phenothiazine hybrids with EGFR have identified interactions with amino acids like LYS721 and MET769. nih.gov

While no specific docking studies for this compound were found, the extensive research on analogous N-alkylated phenothiazines provides a strong basis for predicting its potential interactions and biological activities. researchgate.nettandfonline.com

Table 3: Representative Molecular Docking Results for Phenothiazine Derivatives

| Ligand | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| Imidazole-Phenothiazine Hybrid | EGFR | -7.23 | LYS721, MET769, THR830 | nih.gov |

| Phenothiazine Derivative | Acetylcholinesterase (4EY7) | -13.42 to -8.43 | (Not specified) | nih.gov |

| Phenothiazine Derivative 14b | Bacterial Protein | -8.3093 | (Not specified) | nih.gov |

| HHDIP | c-Met kinase (3F66) | -64.494 (interaction energy) | (Not specified) | researchgate.net |

| Imidazo[1,2-a]pyridine-Phenothiazine | MARK4 | -8.1 to -10.4 | (Not specified) | nih.gov |

Note: The table shows representative data for various phenothiazine derivatives to illustrate the application of molecular docking. HHDIP is 10-hexyl-3-(1-hexyl-4,5-diphenyl-1H-imidazol-2-yl)-10H-phenothiazine.

Mechanistic Studies of Chemical Transformations Involving 10 Pentyl 10h Phenothiazine

Photoinduced Electron Transfer and Charge Separation Mechanisms

The phenothiazine (B1677639) moiety is a potent electron donor, a characteristic that defines its photophysical behavior. Upon absorption of light, 10-alkyl-phenothiazine derivatives can be promoted to an electronically excited state. From this state, they can initiate a photoinduced electron transfer (PET) process. researchgate.netpku.edu.cn The core mechanism involves the donation of an electron from the excited phenothiazine to a suitable electron acceptor molecule, resulting in the formation of a phenothiazine radical cation (PTZ+•) and an acceptor radical anion. This process creates a charge-separated state. nih.govthieme-connect.com

The efficiency of this process is governed by the electronic properties of both the phenothiazine donor and the acceptor. In many systems, the initial PET leads to fluorescence quenching of the phenothiazine. researchgate.net For instance, in a phenothiazine-borondipyrromethene (BODIPY) dyad, the fluorescence of the BODIPY unit is quenched by the PET process from the phenothiazine moiety. researchgate.net

The stability and lifetime of the charge-separated state are critical for subsequent chemical reactions. Studies on donor-acceptor systems, such as those involving phenothiazine linked to fullerene, have shown that while the initial PET can be ultrafast, the subsequent charge recombination is significantly slower. nih.gov This temporal separation allows the generated radical ions to participate in further chemical transformations.

The radical cation itself can be further excited by light. Studies on the 10-phenyl-10H-phenothiazine radical cation (PTZ+•), a close analogue, reveal that it possesses a manifold of excited doublet states accessible with visible and near-infrared light. acs.orgacs.org These excited radical cation states are extremely powerful oxidizing agents, or "super-photooxidants," with potentials exceeding +2.1 V vs SCE. acs.orgacs.org Ultrafast hole transfer can occur from these excited states to linked acceptor molecules, demonstrating their immense oxidative power. acs.org

| Species | Excited State | Relaxation Time (τ) | Process | Reference |

| PTZ+• | Dn | < 0.3 ps | Decay to D1' | acs.org |

| PTZ+• | D1' | 10.9 ± 0.4 ps | Relaxation to D1 | acs.org |

| PTZ+• | D1 | 32.3 ± 0.8 ps | Decay to D0 | acs.org |

| This table presents the decay dynamics of photoexcited doublet states for the 10-phenyl-10H-phenothiazine radical cation (PTZ+•), a model for N-substituted phenothiazines. |

Oxidation Pathways and Identification of Reactive Intermediates

The oxidation of 10-pentyl-10H-phenothiazine proceeds through well-defined pathways involving distinct reactive intermediates. The initial and most fundamental step is a one-electron oxidation to form the corresponding radical cation. researchgate.netcdnsciencepub.com This species is notably stable due to the delocalization of the unpaired electron and positive charge over the entire tricyclic system. researchgate.net This initial oxidation is often reversible. researchgate.net

The radical cation is a key intermediate and has been extensively characterized. cdnsciencepub.comresearchgate.net In the presence of strong acids and oxygen, the triplet excited state of N-alkyl phenothiazines can undergo electron transfer to molecular oxygen, forming the radical cation and a superoxide (B77818) anion. rsc.org

Further oxidation can lead to a dication. The kinetics and mechanism of the reaction of the 10-phenylphenothiazine dication with water have been studied, highlighting its reactivity. acs.org However, a more common subsequent reaction for the radical cation or under direct oxidizing conditions is the formation of the corresponding sulfoxide (B87167). rsc.org The photooxidation of 10-methyl phenothiazine in polar solvents, for instance, yields 10-methyl phenothiazine sulfoxide as the primary product. rsc.org The proposed mechanism involves the generation of singlet oxygen which reacts with the phenothiazine, likely through a zwitterionic persulfoxide intermediate, that then converts to the stable sulfoxide. rsc.org In some cases, oxidation can also lead to the formation of sulfones. cdnsciencepub.com

The reaction pathway can be summarized as:

Formation of Radical Cation : PTZ → PTZ+• + e-

Formation of Sulfoxide (via Photooxidation) : PTZ + 1O2 → [PTZ-O-O] (persulfoxide intermediate) → PTZ=O (Sulfoxide)

The stability and fate of the radical cation are influenced by the reaction medium, including solvent polarity and acidity. researchgate.netrsc.org

Catalytic Reaction Mechanisms (e.g., Photocatalytic Oxidations)

N-substituted phenothiazines, including this compound, are effective as organic photocatalysts, particularly for redox reactions. nih.govbeilstein-journals.org The catalytic cycle is typically initiated by the absorption of light, which generates the excited state of the phenothiazine.

In a typical photocatalytic oxidation mechanism, the excited phenothiazine (PTZ*) donates an electron to a substrate (Sub), generating the phenothiazine radical cation (PTZ+•) and the substrate radical anion (Sub-•).

Step 1: Photoexcitation PTZ + hν → PTZ*

Step 2: Photoinduced Electron Transfer (PET) PTZ* + Sub → PTZ+• + Sub-•

The phenothiazine radical cation (PTZ+•) is then reduced back to its ground state by a sacrificial electron donor or in a subsequent reaction step, completing the catalytic cycle. The substrate radical anion (Sub-•) proceeds to react further to form the final product.

Phenothiazine derivatives have been successfully used as photocatalysts in a variety of transformations, including the oxidative coupling of amines and the dehalogenation of aryl halides. nih.govdiva-portal.org For example, 10-phenyl-10H-phenothiazine has been used to catalyze the nucleophilic addition of methanol (B129727) to styrenes. beilstein-journals.org In this case, the highly reducing excited state of the catalyst enables the reaction. beilstein-journals.org A derivative of 10-pentyl-phenothiazine has also been synthesized and used as an organic sensitizer (B1316253) for photocatalytic hydrogen production with TiO2, demonstrating its utility in light-driven catalytic systems. researchgate.net

The catalytic activity can be precisely tuned by introducing different substituents onto the phenothiazine core, which modifies its electrochemical and photophysical properties. beilstein-journals.org

Kinetic Analysis of Reaction Pathways

Kinetic analysis provides quantitative insight into the efficiency and mechanisms of reactions involving this compound and its analogues. Studies have focused on determining the rate constants for key elementary steps, such as chain-breaking reactions in radical-chain oxidations and the lifetimes of excited states.

As antioxidants, phenothiazine derivatives inhibit radical-chain oxidation by reacting with chain-propagating radicals. The rate constants for this inhibition (kinh) quantify their antioxidant effectiveness. For example, in the oxidation of 1,4-dioxane, phenothiazine derivatives have been shown to be effective inhibitors. physchemres.orgphyschemres.org

| Compound | Substrate | Inhibition Rate Constant (fk7) | Temperature (K) | Reference |

| 10H-phenothiazin-2-yl-methanamine | Isopropyl Alcohol | 5.5 x 105 M-1s-1 | 348 | physchemres.org |

| 10H-phenothiazin-2-yl-methanamine | 1,4-Dioxane | 1.9 x 105 M-1s-1 | 348 | physchemres.org |

| This table shows the effective inhibition rate constants for a phenothiazine derivative in the radical chain oxidation of different organic substrates. |

Furthermore, kinetic studies on photocatalytic systems reveal the efficiency of the catalytic process. In the metal-free atom transfer radical polymerization (ATRP) of 4-vinylpyridine, 10-(pyren-1-yl)-10H-phenothiazine (PPTh) demonstrated superior catalytic efficiency compared to pyrene, achieving 91% monomer conversion in 24 hours. scielo.br

The kinetics of the decay of excited states are also critical. Ultrafast spectroscopic techniques have been used to measure the lifetimes of the excited doublet states of the 10-phenyl-10H-phenothiazine radical cation, which are on the order of picoseconds. acs.org These short lifetimes indicate extremely rapid subsequent processes, such as hole transfer to an acceptor. acs.org

The temperature dependence of reaction rates has also been investigated. For the oxidation of isopropyl alcohol inhibited by 10H-phenothiazin-2-yl-methanamine, the effective inhibition constants were determined across a temperature range of 328-348 K, allowing for the calculation of activation parameters. physchemres.org

Structure Property Relationships in 10 Pentyl 10h Phenothiazine Architectures

Correlation of Molecular Structure with Optoelectronic Performance

The optoelectronic behavior of 10-Pentyl-10H-phenothiazine is fundamentally rooted in the electron-rich nature of the phenothiazine (B1677639) (PTZ) core. mdpi.comresearchgate.net This tricyclic system, containing both nitrogen and sulfur heteroatoms, acts as a potent electron donor, a crucial characteristic for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.net The incorporation of the phenothiazine unit into molecular structures has been shown to enhance hole-injection and charge-carrier balance. acs.org

The performance of phenothiazine-based dyes in DSSCs is influenced by the energy levels of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For efficient device function, the HOMO level of the dye must be suitable for the redox energy of the electrolyte, while the LUMO level must align with the conduction band of a semiconductor like TiO2. mdpi.com In phenothiazine-based systems, the HOMO and HOMO-1 orbitals are typically localized on the phenothiazine moiety, underscoring its role as the primary electron donor in the excited state. acs.org The pentyl group at the N-10 position, while having a modest electronic effect, primarily serves to improve solubility and influence the molecular packing in the solid state, which are critical for device fabrication and performance.

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are often employed to predict and understand the optoelectronic properties of these compounds. tandfonline.com For instance, calculations on related phenothiazine systems help estimate key parameters like the energy band gap (ΔEg), open-circuit voltage (Voc), and light-harvesting efficiency (LHE), which correlate directly with potential device performance. tandfonline.comajchem-a.com The broad absorption spectra observed in many phenothiazine derivatives are beneficial for light-harvesting applications. researchgate.net

Influence of N-Alkylation Length and Substituent Effects on Electronic Characteristics

The length of the N-alkyl chain on the phenothiazine core is a critical design parameter that can be tuned to optimize electronic and material properties. While the fundamental electronic characteristics are dominated by the phenothiazine ring system, the N-alkyl substituent, such as the pentyl group in this compound, exerts a significant influence through steric and conformational effects.

Studies comparing phenothiazine derivatives with different N-alkyl chain lengths (e.g., ethyl, pentyl, heptyl) reveal that increasing the chain length has a relatively minor impact on the HOMO and LUMO energy levels. mdpi.com For example, a series of phenothiazine-based dyes showed very similar HOMO (-5.28 to -5.33 eV) and LUMO (-3.01 to -3.14 eV) values regardless of the N-alkyl chain length. mdpi.com This indicates that the core electronic structure of the phenothiazine donor remains largely unperturbed by the size of the alkyl group.

The following table, based on data for a series of phenothiazine-based dyes (POTA, POT, and POH), illustrates the subtle influence of N-alkylation length on electronic properties.

| Compound | N-Alkyl Chain | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| POTA | Ethyl | -5.33 | -3.14 | 2.19 |

| POT | Pentyl | -5.28 | -3.01 | 2.27 |

| POH | Heptyl | -5.31 | -3.08 | 2.23 |

Conformational Flexibility and its Impact on Photophysical Behavior (e.g., Dihedral Angle, Aggregation Suppression)

A defining structural feature of the phenothiazine ring system is its non-planar, butterfly-like conformation in the ground state. researchgate.netacs.org This folded structure is characterized by the dihedral angle between the two flanking benzene (B151609) rings. This inherent non-planarity plays a crucial role in the material's photophysical behavior by physically hindering close intermolecular π-π stacking. researchgate.netacs.org This suppression of aggregation is vital because molecular aggregation often leads to fluorescence quenching and altered electronic properties, which are detrimental to the performance of optoelectronic devices. researchgate.net

The N-pentyl group in this compound further enhances this anti-aggregation effect. The flexible alkyl chain adds steric bulk, effectively creating a spatial barrier that prevents adjacent molecules from adopting the co-planar arrangement necessary for strong π-π interactions. researchgate.net The butterfly conformation is maintained in N-alkylated derivatives, with calculated folding angles for similar structures around 141°. acs.org In a related compound, 10-(prop-2-ynyl)-10H-phenothiazine, the butterfly angle was determined to be 33.5°, showcasing the significant deviation from planarity. nih.govresearchgate.net

This conformational flexibility can also lead to complex photophysical phenomena. For example, the radical cation of N-n-pentyl-10H-phenothiazine exhibits different absorption characteristics depending on its aggregation state. acs.org In a monomeric state, it shows a strong absorption band around 513 nm, whereas in an associated dimer state, characteristic bands appear at approximately 480 nm and 790 nm. acs.org The transition between these states can be triggered by external stimuli, highlighting how the molecule's flexible structure and its tendency to form specific π-dimers govern its optical properties. acs.org

| Species | State | Key Absorption Bands (nm) |

|---|---|---|

| N-n-pentyl-10H-phenothiazine Radical Cation | Monomer (in dichloromethane) | ~513 |

| N-n-pentyl-10H-phenothiazine Radical Cation | Dimer (in solid state) | ~480, ~790 |

Advanced Materials and Optoelectronic Applications of 10 Pentyl 10h Phenothiazine Derivatives

Integration in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OSCs, PSCs, DSSCs)

Derivatives of 10-pentyl-10H-phenothiazine are emerging as versatile components in various optoelectronic devices due to their excellent charge-transporting properties and tunable energy levels. The phenothiazine (B1677639) unit acts as a strong electron donor, facilitating hole injection and transport.

Organic Light-Emitting Diodes (OLEDs):

Phenothiazine derivatives are utilized as hole-injection and transport materials in OLEDs. Their high hole mobility and suitable highest occupied molecular orbital (HOMO) energy levels enable efficient injection of holes from the anode and transport to the emissive layer, leading to improved device efficiency and stability. For instance, carbazole (B46965) derivatives containing a 10H-phenothiazine moiety have been synthesized and investigated for their application in OLEDs. nih.govktu.edu A highly efficient 'warm-white' OLED was fabricated using such materials, demonstrating a high brightness of 40900 cd/m² at 15 V and an external quantum efficiency of 18.8%. ktu.edu While specific data for this compound in OLEDs is limited, the general performance of phenothiazine derivatives suggests its potential. A novel electron acceptor based on 10-phenyl-10H-phenothiazine 5,5-dioxide has been used to construct aggregation-induced delayed fluorescence materials for non-doped OLEDs, achieving a high maximum external quantum efficiency of 16.4%. rsc.org

Organic Photovoltaic Cells (OPVs):

In the realm of organic photovoltaics, which includes organic solar cells (OSCs), perovskite solar cells (PSCs), and dye-sensitized solar cells (DSSCs), phenothiazine derivatives have shown considerable promise.

Perovskite Solar Cells (PSCs): Phenothiazine derivatives are also explored as hole-transporting materials (HTMs) in PSCs. They offer a cost-effective alternative to commonly used HTMs. The electron-rich nature of the phenothiazine core can passivate defects in the perovskite layer, and their good solubility allows for easy film formation. researchgate.net Pyridine-functionalized phenothiazine derivatives have been investigated as HTMs, with one isomer achieving photovoltaic performance on par with the standard Spiro-OMeTAD. nih.gov The introduction of phenothiazine as a substituent in hole transport materials has been shown to be a commercially viable approach to reduce the cost of PSCs. rsc.org

Below is a table summarizing the performance of some phenothiazine derivatives in solar cells.

| Device Type | Phenothiazine Derivative | Role | Efficiency (%) | Reference |

| DSSC | 10-Hexyl-10H-phenothiazine derivative | Sensitizer (B1316253) | 6.22 | rsc.org |

| DSSC | 10-Heptyl-10H-phenothiazine derivative (co-sensitized) | Sensitizer | 9.77 | nih.gov |

| PSC | Pyridine-functionalized phenothiazine derivative | HTM | Comparable to Spiro-OMeTAD | nih.gov |

Photocatalytic Systems for Organic Synthesis and Transformations

Phenothiazine derivatives, particularly 10-phenyl-10H-phenothiazine, have been recognized as effective organic photocatalysts for a variety of chemical transformations. nih.govsmolecule.com These reactions are typically initiated by the absorption of visible light, which excites the phenothiazine molecule to a state where it can facilitate electron transfer processes.

The photocatalytic activity of the phenothiazine core is leveraged in reactions such as the oxidative coupling of amines and dehalogenation reactions. nih.govdiva-portal.org For instance, 10-phenyl-10H-phenothiazine has been used to catalyze the oxidative coupling of primary amines to imines under visible light at ambient temperature. researchgate.net The general mechanism involves the photoexcited phenothiazine acting as a single-electron transfer agent.

While much of the research has focused on the 10-phenyl substituted version, the underlying photocatalytic capability resides in the phenothiazine ring system. The this compound, with its alkyl substituent, would be expected to exhibit similar photocatalytic activity. The pentyl group would primarily influence its solubility in different reaction media, potentially allowing for its use in a broader range of solvent systems.

Chemosensing and Biosensing Platform Development

The inherent fluorescence and electrochemical activity of the phenothiazine scaffold make it an excellent platform for the development of chemosensors and biosensors. bohrium.combohrium.com Phenothiazine-based probes have been designed to detect a wide array of analytes, including metal ions, anions, and biologically relevant molecules. bohrium.com The sensing mechanism often relies on the modulation of the fluorescence or redox properties of the phenothiazine unit upon interaction with the target analyte.

A derivative of this compound, specifically 2-((10-pentyl-10H-phenothiazin-3-yl) methylene) malononitrile, has been synthesized as an intermediate for a chemosensor based on fluorescence resonance energy transfer (FRET). rsc.org This demonstrates the direct involvement of the 10-pentyl-phenothiazine structure in the design of sensing platforms.

Furthermore, phenothiazine derivatives have been used to develop DNA sensors. rsc.org For example, electropolymerized films of phenothiazine derivatives have been employed for the detection of doxorubicin, a cancer drug, with a very low detection limit. rsc.org The development of phenothiazine-based fluorescent probes is a rapidly growing field, with applications in environmental analysis and disease diagnosis. bohrium.com

Application as Photoinitiators in Polymerization Technologies (e.g., 3D Printing Resins)

Phenothiazine derivatives have emerged as highly efficient photoinitiators for various polymerization reactions, including those used in 3D printing technologies. rsc.orgrsc.org They can act as photoredox catalysts in both free radical and cationic polymerizations upon exposure to visible light, such as from a 405 nm LED. rsc.org

The photoinitiation process typically involves the phenothiazine derivative absorbing light and entering an excited state. In this state, it can interact with other components in the polymerization mixture, such as an iodonium (B1229267) salt or an amine, to generate reactive species (radicals or cations) that initiate the polymerization of monomers like acrylates and epoxides. rsc.orgrsc.org The use of phenothiazine-based photoinitiating systems has been shown to lead to excellent polymerization rates and high conversion of the reactive functional groups. rsc.org

A key advantage of these systems is their ability to improve the depth of cure, which is particularly important for the fabrication of thick 3D printed objects and photocomposites. rsc.orgresearchgate.net While many studies have utilized 10-phenyl-10H-phenothiazine, the photoinitiating capability is a general feature of the phenothiazine core. scielo.brsigmaaldrich.comresearchgate.net The 10-pentyl substituent in this compound would likely enhance its compatibility with non-polar resins and monomers, making it a potentially valuable photoinitiator for specific formulations.

Exploration in Supramolecular Assemblies and Functional Dispersions

The non-planar, butterfly-like geometry of the phenothiazine molecule, combined with the potential for π-π stacking and other noncovalent interactions, makes its derivatives interesting building blocks for supramolecular chemistry. adatbank.ro Theoretical studies have investigated the self-assembling properties of phenothiazine derivatives, highlighting the importance of dispersion forces in the stability of their dimers and larger oligomers. adatbank.romdpi.comnih.gov

Furthermore, phenothiazine derivatives can be used to create functional dispersions. For example, polymerized dispersions of phenothiazine derivatives have been shown to exhibit enhanced stability. researchgate.net The good solubility imparted by the pentyl group in this compound facilitates the preparation of stable solutions and dispersions, which can then be processed into thin films or other functional materials with controlled morphology. researchgate.net

Conclusion and Future Perspectives in 10 Pentyl 10h Phenothiazine Research

Summary of Key Academic Contributions and Insights

Research into 10-pentyl-10H-phenothiazine has primarily focused on its role as a building block in the synthesis of more complex molecules with targeted biological or material science applications. The pentyl chain, a simple alkyl substituent, modifies the solubility and electronic properties of the phenothiazine (B1677639) core, making it a versatile intermediate.

Key academic contributions have been centered on synthetic chemistry, where this compound is incorporated into larger molecular frameworks. A notable area of investigation is in medicinal chemistry. For instance, researchers have designed and synthesized novel hybrid molecules containing the this compound moiety for potential therapeutic applications. One such study involved creating phenothiazine-containing imidazo[1,2-a]pyridine (B132010) derivatives, which have shown potential as anti-proliferative agents by inhibiting the MARK4 protein, a target implicated in cell-cycle progression. nih.gov Another significant contribution is in the development of multi-target-directed ligands for neurodegenerative disorders, where a pentyl linker connects the phenothiazine unit to other pharmacophores in pursuit of new treatments for conditions like Alzheimer's disease. unibo.it

These studies underscore the primary role of this compound as a lipophilic, electron-donating core. The insights gained reveal that the pentyl group successfully enhances solubility in organic media and can act as a flexible linker, which are crucial properties for both biological activity and material processing.

Emerging Research Frontiers and Methodological Advancements

The future of this compound research is poised to expand beyond its current applications, driven by emerging frontiers in materials science and advancements in chemical synthesis and analysis.

Emerging Research Frontiers:

Organic Electronics: The parent phenothiazine structure is known for its excellent electron-donating (p-type) characteristics. manchester.ac.uk This property is fundamental for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The 10-pentyl derivative is a candidate for exploration in these areas, where the alkyl chain can improve the processability and solubility of materials without drastically altering the core electronic properties. Research is moving towards creating donor-acceptor molecules where the phenothiazine unit serves as the donor. manchester.ac.uksioc-journal.cn

Photoredox Catalysis: Phenothiazines, particularly N-aryl derivatives like 10-phenylphenothiazine, have been successfully employed as organic photoredox catalysts. diva-portal.orgscielo.br These metal-free catalysts are activated by visible light and can facilitate a wide range of organic transformations. Investigating the photocatalytic activity of this compound is a logical next step, offering a potentially more soluble and easily modified alternative to existing systems. diva-portal.org

Biosensors: The electrochemical activity of the phenothiazine core, which can be reversibly oxidized, makes it an attractive component for electrochemical sensors. wikipedia.org Derivatives can be electropolymerized to create conductive films for detecting biological molecules. wikipedia.org The 10-pentyl derivative could be functionalized to create selective sensors for various analytes.

Methodological Advancements:

Computational Chemistry: In silico methods, including Density Functional Theory (DFT) calculations and molecular docking, are becoming indispensable for predicting the properties and biological activities of new molecules. nih.govresearchgate.netresearchgate.net These tools can guide the synthesis of novel this compound derivatives by predicting their electronic structure, stability, and interaction with biological targets, thereby saving significant laboratory resources.

Advanced Synthesis Techniques: Modern synthetic methods are accelerating the discovery of novel phenothiazine derivatives. Techniques such as microwave-assisted synthesis offer rapid and efficient routes to these compounds. acgpubs.org Furthermore, electrochemical synthesis is emerging as a sustainable method for generating phenothiazine derivatives through controlled oxidation. nih.govnih.gov

Potential for Novel Derivative Design and Functional Enhancement

The true potential of this compound lies in its capacity as a scaffold for the design of new molecules with enhanced or entirely new functionalities. The strategies for creating these novel derivatives are guided by the intended application.

Strategies for Functional Enhancement:

Ring Functionalization: Introducing various substituents (e.g., halogens, cyano groups, or aromatic rings) onto the benzene (B151609) rings of the phenothiazine core can precisely tune its electronic properties. For example, adding electron-withdrawing groups can lower the HOMO/LUMO energy levels, which is a key strategy in designing materials for organic electronics. sioc-journal.cn

Modification of the N-10 Substituent: While the pentyl group provides solubility, it can be further modified. For example, creating terminal functional groups on the pentyl chain would allow this compound to be easily grafted onto polymers or surfaces, a crucial step in creating functional materials and devices.

Hybrid Molecule Synthesis: As demonstrated in recent research, creating hybrid molecules by linking this compound with other active moieties is a powerful strategy. nih.gov This approach can lead to materials with combined properties, such as fluorescent molecules with aggregation-induced emission (AIE) characteristics or multi-target drugs for complex diseases. researchgate.netnih.gov

The design of these new derivatives will leverage the foundational knowledge of phenothiazine chemistry while capitalizing on the specific contributions of the 10-pentyl group. The goal is to move beyond its role as a simple intermediate and establish this compound as a key component in the development of next-generation functional organic materials and therapeutics.

Q & A

Q. What mechanistic insights can be gained from kinetic studies of phenothiazine oxidation?

- Methodological Answer : Pseudo-first-order kinetics (excess oxidant) with UV-Vis monitoring (λ ~500 nm for radical cations) determine rate constants (k). Arrhenius plots (ln k vs. 1/T) reveal activation energies (~40–60 kJ/mol), suggesting a radical-mediated pathway. EPR spectroscopy detects stable nitroxide intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.